REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:7][C:6](=O)[C:5]2[CH:9]=[CH:10][O:11][C:4]=2[CH:3]=1.P(Cl)(Cl)([Cl:14])=O.[OH-].[Na+]>>[Cl:14][C:6]1[C:5]2[CH:9]=[CH:10][O:11][C:4]=2[CH:3]=[C:2]([CH3:1])[N:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
CC1=CC2=C(C(N1)=O)C=CO2
|
Name
|
|
Quantity
|
15.2 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The cooled blackish liquid was poured
|
Type
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CUSTOM
|
Details
|
onto crushed ice
|
Type
|
EXTRACTION
|
Details
|
The precipitated product was extracted into methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
This solution was dried over anhydrous sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered through a pad of charcoal
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
FILTRATION
|
Details
|
Pure product was collected by filtration after the residue
|
Type
|
CUSTOM
|
Details
|
was triturated with hexane
|
Type
|
CUSTOM
|
Details
|
to give 12.9 g (96% yield), mp: 64.5°-66° C.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=CC2=C1C=CO2)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |